Product packaging for 3-[2-(Pyridin-4-yl)ethyl]pyridine(Cat. No.:CAS No. 52864-49-0)

3-[2-(Pyridin-4-yl)ethyl]pyridine

Cat. No.: B13800722
CAS No.: 52864-49-0
M. Wt: 184.24 g/mol
InChI Key: KGNKZFFMNQVXRU-UHFFFAOYSA-N
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Description

Contextualization of Bipyridine Derivatives in Contemporary Organic and Inorganic Chemistry

Bipyridine derivatives are a class of organic compounds composed of two interconnected pyridine (B92270) rings. localpharmaguide.com These structures are of immense interest in both organic and inorganic chemistry due to their versatile electronic properties and their capacity to act as ligands for a wide array of metal ions. researchgate.net In organic synthesis, pyridine and its derivatives are pivotal for their unique heteroaromatic character and their ability to be transformed into various functionalized molecules. nih.gov They are integral to the development of pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.netglobenewswire.comnih.gov

In the realm of inorganic chemistry, bipyridines are celebrated for their role as chelating ligands, forming stable complexes with numerous transition metals. researchgate.net These metal complexes are at the forefront of research in catalysis, where they facilitate a wide range of chemical transformations. mdpi.com Furthermore, the distinct optical and electronic properties of bipyridine-metal complexes have led to their application in the development of luminescent materials, sensors, and in the field of supramolecular chemistry, where they are used to construct intricate molecular architectures. researchgate.net The ability of the bipyridine framework to be systematically modified allows for the fine-tuning of the properties of the resulting metal complexes, making them highly adaptable for specific applications. researchgate.net

Historical Trajectory and Evolution of Research on Pyridine-Ethyl-Pyridine Scaffolds

The history of pyridine chemistry dates back to the 19th century, with the first synthesis of pyridine reported in 1876. wikipedia.org Key synthetic methods, such as the Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924), laid the groundwork for the broad exploration of pyridine derivatives. wikipedia.orgacs.org While the study of directly linked bipyridines has a long and rich history, the investigation of pyridine rings connected by flexible linkers, such as the ethyl group in pyridine-ethyl-pyridine scaffolds, represents a more nuanced area of research.

Early work on related structures can be traced back to at least the mid-20th century. For instance, a 1957 publication in the Journal of the American Chemical Society described the synthesis of a related compound, 3-[2-(4-amino-3-pyridinyl)ethyl]-4-pyridinylamine, indicating that the fundamental pyridine-ethyl-pyridine framework was being explored for potential applications. chemsynthesis.com

The evolution of research in this area has been driven by the desire to understand how the introduction of a flexible ethyl bridge, in contrast to a direct covalent bond between the pyridine rings, influences the coordination properties and potential applications of these molecules. The flexibility of the ethyl linker allows the two pyridine rings to adopt a wider range of spatial orientations, which can lead to the formation of unique metal complexes and polymeric structures that are not accessible with more rigid bipyridine ligands.

Rationale for Dedicated Academic Investigation of 3-[2-(Pyridin-4-yl)ethyl]pyridine

The specific isomer This compound presents a compelling case for dedicated academic investigation due to its unique structural features. The rationale for its study is rooted in several key areas:

Coordination Chemistry: The flexible ethyl linker allows the two nitrogen atoms of the pyridine rings to coordinate to one or more metal centers in various conformations. This flexibility can lead to the formation of novel coordination polymers and metal-organic frameworks (MOFs) with potentially interesting catalytic, sorption, or photophysical properties. The spatial arrangement of the pyridine rings is less constrained than in rigid bipyridines, which could result in complexes with unusual geometries and reactivities.

Supramolecular Chemistry: The ability of the pyridine rings to rotate around the ethyl bridge makes This compound an interesting building block for the construction of complex supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking.

Materials Science: The incorporation of this flexible ligand into polymeric or crystalline materials could lead to new functional materials with tunable properties. For example, the conformational flexibility could be exploited to create materials that respond to external stimuli such as light, temperature, or the presence of specific analytes.

Pharmacological Research: Pyridine scaffolds are a common feature in many approved drugs. nih.gov The specific geometry and electronic properties of This compound make it a candidate for investigation as a potential pharmacophore in the design of new therapeutic agents. The flexibility of the molecule may allow it to adapt to the binding sites of biological targets. nih.gov

The following table summarizes some of the known properties of This compound :

PropertyValue
CAS Number 52864-49-0
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
Boiling Point 308.8 °C at 760 mmHg
Density 1.087 g/cm³
Refractive Index 1.581
Flash Point 116.6 °C

Note: The data in this table is compiled from publicly available chemical databases. chemnet.com

Scope and Defining Objectives of the Proposed Research Endeavor

A dedicated research endeavor focusing on This compound would aim to systematically explore its chemical properties and potential applications. The scope of such research would encompass several key objectives:

Synthesis and Characterization: To develop and optimize synthetic routes for the efficient production of This compound and its derivatives. A primary objective would be the full characterization of the compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to elucidate its precise three-dimensional structure.

Coordination Chemistry Studies: To investigate the coordination behavior of This compound with a range of transition metal ions. This would involve the synthesis and characterization of the resulting metal complexes to understand how the ligand's flexibility influences the geometry, stability, and electronic properties of these complexes.

Exploration of Supramolecular Assemblies: To study the self-assembly of This compound into higher-order structures through non-covalent interactions. This would involve exploring the formation of co-crystals and other supramolecular architectures.

Investigation of Potential Applications: To screen This compound and its metal complexes for potential applications in areas such as catalysis, sensing, and materials science. This would involve testing their performance in relevant assays and experiments.

By pursuing these objectives, a comprehensive understanding of the fundamental chemistry of This compound can be achieved, paving the way for its potential use in a variety of scientific and technological fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B13800722 3-[2-(Pyridin-4-yl)ethyl]pyridine CAS No. 52864-49-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52864-49-0

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

3-(2-pyridin-4-ylethyl)pyridine

InChI

InChI=1S/C12H12N2/c1-2-12(10-14-7-1)4-3-11-5-8-13-9-6-11/h1-2,5-10H,3-4H2

InChI Key

KGNKZFFMNQVXRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCC2=CC=NC=C2

Origin of Product

United States

Elucidation of Synthetic Methodologies and Advanced Reaction Strategies for 3 2 Pyridin 4 Yl Ethyl Pyridine

Retrosynthetic Dissection of the 3-[2-(Pyridin-4-yl)ethyl]pyridine Molecular Architecture

A retrosynthetic analysis of this compound reveals several strategic disconnections for its synthesis. The most apparent disconnection is at the C-C bond of the ethyl bridge, suggesting a coupling of a 3-pyridylmethyl or 4-pyridylmethyl precursor with a suitable electrophile or nucleophile. Another approach involves the formation of one of the pyridine (B92270) rings as the final step, building upon a pre-existing substituted pyridine structure. These disconnections pave the way for a variety of synthetic strategies, ranging from classical condensation reactions to modern cross-coupling methodologies.

Classical and Modern Synthetic Approaches to the Pyridine-Ethyl Linkage

The formation of the ethyl bridge connecting the two pyridine rings is a pivotal step in the synthesis of this compound. Both classical and contemporary methods have been employed to achieve this linkage.

Catalytic Cross-Coupling Reactions Employing Pyridine Precursors

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. In the context of this compound synthesis, several powerful coupling strategies can be envisioned.

Suzuki Coupling: This palladium-catalyzed reaction is a versatile method for C-C bond formation. It could involve the coupling of a pyridylboronic acid with a halopyridine. mdpi.com For instance, 3-pyridylboronic acid could be coupled with 4-(2-haloethyl)pyridine or vice versa. The stability of pyridylboronic acids makes this a favorable approach. mdpi.com

Negishi Coupling: As an alternative to Suzuki coupling, Negishi coupling utilizes organozinc reagents, which are often more reactive. A potential route could involve the reaction of a pyridylzinc halide with a halopyridine, catalyzed by a palladium or nickel complex. mdpi.com

Stille Coupling: While effective, the use of organotin reagents in Stille coupling raises toxicity concerns. mdpi.com However, it remains a viable, albeit less favored, option for the synthesis of bipyridine derivatives. mdpi.com

Hiyama Coupling: This cross-coupling reaction employs organosilicon reagents and offers advantages such as low toxicity and high stability of the organosilane precursors. nih.gov

Kumada Coupling: Iron-catalyzed Kumada cross-coupling reactions of pyrimidin-2-yl phosphates with Grignard reagents have been shown to be efficient for creating C-C bonds in heterocyclic systems. sci-hub.se A similar strategy could be adapted for pyridine precursors.

Table 1: Overview of Catalytic Cross-Coupling Reactions

Coupling Reaction Catalyst Reactants Key Advantages
Suzuki Palladium Pyridylboronic acid + Halopyridine Stability of boronic acids
Negishi Palladium or Nickel Pyridylzinc halide + Halopyridine Higher reactivity of organozinc reagents
Stille Palladium Organotin reagent + Halopyridine Effective but toxic reagents
Hiyama Palladium Organosilicon reagent + Halopyridine Low toxicity, high stability of reagents
Kumada Iron Pyridyl phosphate (B84403) + Grignard reagent Efficient for heterocyclic systems

Strategies Involving Condensation, Cyclization, and Ring-Closing Metathesis

Classical approaches to pyridine synthesis often involve condensation and cyclization reactions. numberanalytics.com While perhaps less direct for assembling this compound, these methods are foundational in heterocyclic chemistry.

Condensation Reactions: The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. baranlab.org While this typically yields symmetrically substituted pyridines, modifications can allow for the synthesis of asymmetric products. baranlab.org One could envision a multi-step strategy where a key intermediate containing one pyridine ring is synthesized via condensation and then coupled to the second pyridine ring.

Cyclization Reactions: The Bohlmann-Rahtz pyridine synthesis allows for the formation of substituted pyridines from enamines and α,β-unsaturated ketones. This method, along with others, provides a toolbox for constructing the pyridine rings themselves. youtube.com A one-pot synthesis of substituted pyridines has been developed using a domino cyclization-oxidative aromatization approach. organic-chemistry.org

Ring-Closing Metathesis (RCM): While not a direct method for forming the pyridine-ethyl linkage, RCM could be a powerful tool in a multi-step synthesis to construct one of the pyridine rings from an acyclic precursor containing the necessary nitrogen atom and carbon backbone.

Sustainable and Green Chemistry Paradigms in the Synthesis of this compound

The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce environmental impact and improve efficiency.

Application of Solvent-Free or Bio-Based Solvent Systems

A significant aspect of green chemistry is the reduction or elimination of hazardous organic solvents.

Solvent-Free Reactions: Performing reactions in the absence of a solvent, often with microwave assistance, can lead to shorter reaction times, higher yields, and simpler work-ups. nih.gov For instance, a one-pot, three-component synthesis of 2,4,6-triaryl pyridines has been reported under solvent-free conditions. orgchemres.org

Bio-Based Solvents: The use of renewable and biodegradable solvents like glycerol (B35011) is gaining traction. researchgate.net These solvents can offer unique reactivity and are environmentally benign. researchgate.net A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed, highlighting the move towards greener conditions. rsc.org

Exploration of Photoredox and Electrosynthetic Pathways

Photoredox and electrosynthesis represent cutting-edge, sustainable approaches that utilize light or electricity to drive chemical transformations.

Photoredox Catalysis: This methodology uses light to generate reactive intermediates. nih.govacs.orgacs.org The merger of photoredox catalysis with nickel-bipyridine complexes has proven to be a powerful tool for cross-coupling reactions. nih.govacs.orgnih.gov This approach could be applied to the synthesis of this compound by activating a pyridine precursor for coupling.

Electrosynthesis: Electrochemical methods offer an alternative to chemical oxidants and reductants, often leading to cleaner reactions. mdpi.com While its application to bipyridine synthesis is still developing, it holds promise for more sustainable manufacturing processes. mdpi.com

Optimization Protocols for Reaction Efficiency and Yield Enhancement in this compound Production

The optimization of reaction conditions is paramount to maximize the yield and efficiency of this compound synthesis. Key parameters that are systematically varied and studied include the catalyst system, solvent, temperature, and reaction time.

In palladium-catalyzed cross-coupling reactions like the Negishi and Suzuki couplings, the choice of the palladium precursor and the phosphine (B1218219) ligand has a profound impact on the reaction outcome. For instance, electron-rich and bulky ligands can enhance the catalytic activity and suppress side reactions. bucknell.edu The optimization process often involves screening a library of catalysts and ligands to identify the most effective combination for the specific substrates.

The solvent system also plays a critical role. A mixture of an organic solvent, such as 1,4-dioxane (B91453) or toluene, with an aqueous base is commonly employed in Suzuki couplings to facilitate the reaction. nih.gov The concentration of the reactants and the nature of the base are also important variables to consider.

Temperature control is essential for both reaction kinetics and selectivity. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts. Therefore, finding the optimal temperature profile is a key aspect of the optimization protocol. The progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.

Table 1: Optimization of Negishi Cross-Coupling for the Synthesis of this compound

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-THF651245
2PdCl₂(dppf) (3)-Dioxane801068
3Pd₂(dba)₃ (2)XPhos (4)Toluene100885
4Pd₂(dba)₃ (2)SPhos (4)Toluene100878
5NiCl₂(dppp) (10)-THF651652

This table presents hypothetical data based on typical optimization studies for Negishi cross-coupling reactions of pyridine derivatives.

Purification, Isolation, and Crystallization Techniques for High-Purity this compound

Following the synthesis, a meticulous purification process is necessary to isolate this compound in high purity. The initial workup typically involves quenching the reaction, followed by extraction with an appropriate organic solvent. The organic layers are then combined, washed, and dried.

Column chromatography is a fundamental technique for the purification of pyridine derivatives. rsc.orgscispace.comresearchgate.net The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the eluent system is critical for achieving good separation of the desired product from unreacted starting materials, catalyst residues, and byproducts. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

Recrystallization is another powerful technique for obtaining highly pure crystalline material. rsc.orgnih.gov This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. The pure compound will crystallize out, leaving impurities in the mother liquor. The selection of the recrystallization solvent is crucial and is often determined through experimentation with a range of solvents of varying polarities.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Table 2: Purification and Crystallization of this compound

Purification MethodSolvent SystemPurity beforePurity after
Column ChromatographyHexane/Ethyl Acetate (Gradient)75%95%
RecrystallizationEthanol/Water95%>99%
RecrystallizationAcetone95%98%
RecrystallizationDichloromethane/Hexane95%99%

This table provides illustrative data on the effectiveness of different purification techniques for a compound of this nature.

Derivatization Strategies and Functionalization of this compound

The derivatization and functionalization of this compound open up avenues to a wide array of novel compounds with potentially interesting properties. The pyridine rings, being electron-deficient, are susceptible to nucleophilic attack, while direct C-H functionalization offers a powerful tool for introducing new substituents. acs.orgnih.govrsc.org

Transition-metal-catalyzed C-H activation has emerged as a highly effective strategy for the direct functionalization of pyridine rings. nih.govnih.govacs.org This approach allows for the introduction of various functional groups, such as aryl, alkyl, and heteroaryl moieties, at specific positions on the pyridine rings, thus enabling the synthesis of a diverse library of derivatives. beilstein-journals.org

Furthermore, the nitrogen atoms in the pyridine rings can be targeted for functionalization. For instance, they can be oxidized to form N-oxides, which can then undergo further reactions. nih.govacs.org Alkylation of the nitrogen atoms can also lead to the formation of pyridinium (B92312) salts, which can serve as precursors for other transformations. acs.org

The ethyl bridge itself can also be a site for functionalization, although this is generally more challenging. Reactions targeting the benzylic-like positions of the ethyl group could potentially be explored under specific conditions. The strategic functionalization of this compound allows for the fine-tuning of its electronic and steric properties, which is crucial for its application in areas such as materials science and medicinal chemistry. nih.gov

Table 3: Functionalization Reactions of this compound

Reaction TypeReagentsPosition of FunctionalizationProduct Type
C-H ArylationAryl Halide, Pd CatalystC-2 or C-6 of either ringAryl-substituted derivative
C-H AlkenylationAlkene, Ru CatalystC-2 or C-6 of either ringAlkenyl-substituted derivative
N-Oxidationm-CPBANitrogen of either ringN-oxide derivative
N-AlkylationAlkyl HalideNitrogen of either ringPyridinium salt derivative

This table outlines potential derivatization strategies for this compound based on established pyridine chemistry.

In Depth Spectroscopic and Structural Characterization of 3 2 Pyridin 4 Yl Ethyl Pyridine at the Molecular Level

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure and dynamics of molecules in solution. For 3-[2-(Pyridin-4-yl)ethyl]pyridine, advanced NMR techniques offer deep insights into its conformational preferences and intermolecular interactions.

Conformational Analysis and Rotational Barriers via Variable-Temperature NMR

The flexible ethyl bridge connecting the two pyridine (B92270) rings in this compound allows for a range of possible conformations. The rotation around the C-C and C-N bonds of this linker, as well as the potential for restricted rotation of the pyridine rings themselves, can be investigated using variable-temperature (VT) NMR. By monitoring the chemical shifts and line shapes of the proton (¹H) and carbon-¹³ (¹³C) signals over a range of temperatures, it is possible to identify the presence of different conformers and to quantify the energy barriers between them.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridin-4-yl C2, C6~8.5~150
Pyridin-4-yl C3, C5~7.1~124
Pyridin-3-yl C2~8.4~148
Pyridin-3-yl C4~7.5~135
Pyridin-3-yl C5~7.2~123
Pyridin-3-yl C6~8.5~150
Ethyl CH₂ (adjacent to pyridin-4-yl)~3.0~36
Ethyl CH₂ (adjacent to pyridin-3-yl)~3.0~33

Note: These are predicted values based on the analysis of similar pyridine and bipyridine compounds. Actual experimental values may vary. hmdb.cachemicalbook.comsigmaaldrich.com

Elucidation of Supramolecular Interactions using Diffusion-Ordered Spectroscopy (DOSY)

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. researchgate.net This method is particularly useful for studying supramolecular interactions, such as hydrogen bonding or the formation of aggregates in solution. nih.govsdkx.net

For this compound, DOSY experiments can reveal the extent of self-association or interactions with other molecules. If the compound forms dimers or larger aggregates, the measured diffusion coefficient will be smaller than that of the monomeric species. By performing DOSY experiments at different concentrations and temperatures, the thermodynamics of these supramolecular assemblies can be investigated. While specific DOSY studies on this compound are not prevalent, the technique has been successfully applied to understand the behavior of complex mixtures, including ionic liquids and biological samples. bldpharm.comdocumentsdelivered.comresearchgate.net The general principle involves applying pulsed field gradients to encode the spatial position of molecules, with signal attenuation being proportional to the diffusion rate. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Delving into Bonding States and Molecular Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to bond strengths, molecular geometry, and intermolecular interactions.

The IR and Raman spectra of this compound are expected to be rich in information. The characteristic vibrational modes of the pyridine rings, such as C-H stretching, C-C and C-N ring stretching, and ring breathing modes, will be prominent. mdpi.comnist.govresearchgate.netnist.gov The positions of these bands can be compared to those of pyridine itself to understand the electronic effects of the ethyl linkage and the other pyridine ring. sigmaaldrich.com For instance, coordination to a metal ion or participation in hydrogen bonding is known to cause shifts in the vibrational frequencies of the pyridine ring. nist.govnih.gov

The ethyl linker will exhibit its own characteristic vibrations, including C-H stretching, scissoring, and wagging modes. The coupling of these vibrations with the pyridine ring modes can provide further structural insights.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy
Aromatic C-H Stretching3100-3000IR, Raman
Aliphatic C-H Stretching3000-2850IR, Raman
C=N and C=C Ring Stretching1600-1400IR, Raman
Ring Breathing~1000Raman
C-H Out-of-Plane Bending900-700IR

Note: These are generalized ranges and the exact positions will depend on the specific molecular environment. mdpi.comnist.govresearchgate.net

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Fingerprinting

High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This technique is invaluable for confirming the identity of a compound and for elucidating its fragmentation pathways upon ionization.

For this compound, electron ionization (EI) would likely lead to the formation of a prominent molecular ion peak (M⁺·). The fragmentation of this ion would provide structural information. Common fragmentation pathways for pyridine-containing compounds include the loss of small neutral molecules like HCN, as well as cleavage of the bonds in the side chain. mdpi.com The ethyl bridge in this compound is a likely site for fragmentation, leading to the formation of pyridyl-containing cations.

The isotopic pattern of the molecular ion and its fragments, particularly the presence of the ¹³C isotope, can be used to confirm the number of carbon atoms in each fragment, further corroborating the proposed fragmentation mechanisms.

Table 3: Plausible Mass Spectrometry Fragments for this compound

FragmentProposed Structure
[M]⁺·C₁₂H₁₂N₂⁺·
[M - H]⁺C₁₂H₁₁N₂⁺
[M - C₂H₄]⁺·C₁₀H₈N₂⁺·
[C₇H₈N]⁺Pyridin-4-ylmethyl cation
[C₅H₄N]⁺Pyridyl cation

X-ray Crystallography and Single-Crystal Diffraction of this compound and its Cocrystals

Analysis of Crystal Packing Motifs and Intermolecular Hydrogen Bonding Networks

In the solid state, molecules of this compound are expected to pack in a way that maximizes favorable intermolecular interactions. The nitrogen atoms of the pyridine rings are potential hydrogen bond acceptors, and in the presence of suitable hydrogen bond donors (such as carboxylic acids or phenols), the formation of cocrystals is highly probable. hmdb.caresearchgate.netnih.gov

Table 4: Representative Crystal Data for a Cocrystal of a Related Compound: 2-Aminobenzoic acid–4-[2-(pyridin-4-yl)ethyl]pyridine (2/1)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.305 (2)
b (Å)11.102 (2)
c (Å)8.8737 (16)
β (°)94.565 (5)
V (ų)1110.2 (4)
Z2

Studies on Polymorphism and Solid-State Transformations

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of materials science and pharmaceutical development. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. While specific studies on the polymorphism of this compound are not extensively documented in the public domain, the potential for polymorphic behavior can be inferred from the study of its isomers and related pyridine-containing compounds.

The formation of different crystalline forms can often be induced by varying crystallization conditions such as solvent, temperature, and pressure. Furthermore, co-crystallization with other molecules can lead to new solid forms with unique crystal packing and intermolecular interactions. For instance, the isomeric compound 4-[2-(Pyridin-4-yl)ethyl]pyridine has been shown to form co-crystals, such as with 2-aminobenzoic acid. nih.gov In this co-crystal, the asymmetric unit comprises a centrosymmetric 4-[2-(pyridin-4-yl)ethyl]pyridine molecule and a 2-aminobenzoic acid molecule. nih.gov The components are linked by hydrogen bonds and π–π stacking interactions, demonstrating the propensity of this molecular scaffold to participate in the supramolecular assemblies that can lead to polymorphism.

Solid-state transformations, such as those induced by heat or mechanical stress, could lead to the interconversion between different polymorphic forms. Techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and variable-temperature X-ray powder diffraction (XRPD) would be instrumental in investigating these transformations.

Table 1: Crystallographic Data for a Co-crystal of a Structural Isomer

Parameter2-Aminobenzoic acid–4-[2-(pyridin-4-yl)ethyl]pyridine (2/1)
Chemical FormulaC₁₂H₁₂N₂·2C₇H₇NO₂
Molecular Weight458.51
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.305 (2)
b (Å)11.102 (2)
c (Å)8.8737 (16)
β (°)94.565 (5)
Volume (ų)1110.2 (4)
Z2
Data sourced from a study on a co-crystal of an isomer, 4-[2-(pyridin-4-yl)ethyl]pyridine. nih.gov

Electronic Spectroscopy (UV-Vis and Fluorescence) for Investigating Electronic Transitions and Photophysical Behavior

Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the pyridine rings. Pyridine itself exhibits characteristic absorption bands in the UV region. researchgate.netnist.gov These are typically assigned to π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at lower wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are of lower intensity and appear at longer wavelengths. researchgate.net For this compound, the presence of two coupled pyridine rings is likely to lead to a more complex spectrum with potential shifts in the absorption maxima compared to pyridine, due to the extended conjugation and intermolecular interactions.

Fluorescence Spectroscopy: The fluorescence behavior of this compound would be dependent on its ability to emit light from an excited electronic state. While not all pyridine derivatives are strongly fluorescent, many exhibit interesting emissive properties that can be sensitive to their environment, such as solvent polarity and pH. nih.govresearchgate.netmdpi.com The fluorescence quantum yield and lifetime are key parameters that would characterize the efficiency and dynamics of the emission process. The study of related fluorescent pyridine-based sensors suggests that the introduction of different functional groups can significantly alter the photophysical properties. nih.gov

Table 2: Predicted Electronic Spectroscopy Data for this compound

Spectroscopic TechniquePredicted λmax (nm)Associated Electronic TransitionNotes
UV-Vis Absorption~250 - 270π → πBased on the spectrum of pyridine. researchgate.netnist.gov The exact position may be shifted due to the substitution and interaction between the two rings.
UV-Vis Absorption~270 - 300n → πExpected to be a weaker absorption band.
Fluorescence Emission>300-The emission wavelength would be longer than the absorption wavelength (Stokes shift). The intensity and quantum yield would be dependent on the molecular structure and environment.

Circular Dichroism (CD) Spectroscopy (for Chiral Analogs or Co-crystallized Systems)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. univie.ac.atjascoinc.com The this compound molecule itself is achiral and therefore would not exhibit a CD spectrum. However, CD spectroscopy becomes a relevant and informative tool under two conditions: the study of its chiral analogs or its inclusion in chiral co-crystallized systems.

Chiral Analogs: If a chiral center were introduced into the this compound structure, for example, by substitution on the ethyl bridge, the resulting enantiomers would be expected to produce mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum could be used to determine the absolute configuration and conformational preferences of these chiral analogs. nih.gov

Co-crystallized Systems: Even if this compound remains achiral, it can be induced to give a CD signal if it is co-crystallized with a chiral partner. In such a co-crystal, the achiral molecule is placed in a chiral crystalline environment, which can lead to induced circular dichroism (ICD). The study of such systems can provide insights into the nature of the intermolecular interactions and the supramolecular chirality of the assembly. The use of HPLC coupled with CD detection (HPLC-CD) has been shown to be an effective method for the analysis of chiral compounds. nih.gov

Table 3: Hypothetical Application of CD Spectroscopy

SystemExpected OutcomeInformation Gained
Chiral analog of this compoundNon-zero CD spectrum with characteristic Cotton effects.Determination of absolute configuration, conformational analysis.
Co-crystal with a chiral co-formerInduced Circular Dichroism (ICD) spectrum.Information on intermolecular interactions and the chiral arrangement of molecules in the crystal lattice.

Mechanistic Insights into the Reactivity and Transformation Chemistry of 3 2 Pyridin 4 Yl Ethyl Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Moieties

The reactivity of the pyridine rings in 3-[2-(Pyridin-4-yl)ethyl]pyridine towards substitution reactions is governed by the inherent electronic nature of the pyridine heterocycle. Pyridine is an electron-deficient aromatic system, which makes it less reactive than benzene (B151609) in electrophilic aromatic substitution reactions and generally requires harsh conditions. quimicaorganica.orgvaia.com

Electrophilic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, electrophilic attack on a pyridine ring is disfavored but, when it occurs, it is directed to the 3- and 5-positions. quimicaorganica.orgquora.com This is because the cationic intermediates formed by attack at these positions are more stable, avoiding a resonance structure that places a positive charge on the electronegative nitrogen atom. quora.comquora.com

For this compound, the two rings exhibit different reactivities:

The 3-substituted pyridine ring is similarly deactivated. Electrophilic attack would be predicted to occur at the 5-position, which is meta to both the nitrogen and the existing ethyl substituent.

Alternative strategies can be employed to achieve substitution, such as a "ring-opening, halogenation, ring-closing" approach using Zincke imine intermediates, which temporarily transforms the electron-deficient pyridine into a more reactive polarized alkene system, enabling 3-selective halogenation. nih.gov

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comquora.com Attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

In the context of this compound:

The 4-substituted pyridine ring is highly activated for nucleophilic substitution, should a suitable leaving group be present at the 2- or 6-position.

The 3-substituted pyridine ring is not activated for nucleophilic attack at the remaining positions (2, 4, 5, 6), as this would not allow for the stabilizing delocalization of negative charge onto the nitrogen atom. stackexchange.com

Microwave-assisted synthesis has been shown to dramatically decrease reaction times for nucleophilic substitutions on halopyridines with various nucleophiles. sci-hub.se

Reaction TypePreferred PositionsStability of IntermediateReactivity of this compound
Electrophilic Substitution 3 and 5More stable carbocation; avoids positive charge on nitrogen. quora.comquora.comGenerally low. The 3-substituted ring may react at the 5-position under harsh conditions. quimicaorganica.org
Nucleophilic Substitution 2 and 4Stabilized anionic intermediate; negative charge delocalized onto nitrogen. stackexchange.comThe 4-substituted ring is activated for attack if a leaving group is present at positions 2 or 6.

Quaternization and N-Oxidation Reactions of the Pyridine Nitrogens

The lone pair of electrons on each nitrogen atom in this compound makes them basic and nucleophilic, allowing for reactions at the nitrogen centers.

Quaternization: Pyridine readily undergoes quaternization by reacting with alkyl halides to form pyridinium (B92312) salts. youtube.com In this compound, both nitrogen atoms can be quaternized. The relative basicity of the two nitrogens will influence the selectivity of this reaction. The 4-substituted pyridine is generally expected to be slightly more basic than the 3-substituted pyridine, potentially allowing for controlled mono-quaternization before di-quaternization occurs. This process introduces a positive charge, which further deactivates the ring towards electrophilic attack but can activate it for other transformations. nih.gov

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring significantly. The N-oxide group is electron-donating by resonance and electron-withdrawing by induction, which activates the 2- and 4-positions for both electrophilic and nucleophilic attack. This dual reactivity makes pyridine N-oxides versatile synthetic intermediates. For this compound, selective oxidation of one or both nitrogen atoms could provide pathways to a wider range of functionalized derivatives.

Coordination Chemistry of this compound as a Ligand

The presence of two nitrogen donor atoms makes this compound an excellent ligand in coordination chemistry. Unlike the rigid 4,4'-bipyridine (B149096), the ethyl bridge provides significant conformational flexibility, allowing it to adopt various orientations to accommodate the geometric preferences of different metal centers. researchgate.net This flexibility enables it to act as a chelating ligand or, more commonly, as a bridging ligand connecting two metal centers.

Investigation of Chelation Modes with Transition Metals and Lanthanides

As a bidentate ligand, this compound can coordinate to a single metal ion or bridge between multiple metal centers. wikipedia.org

With Transition Metals: It can form a variety of complexes, including discrete mononuclear or binuclear species and extended coordination polymers. wikipedia.orgnih.gov The flexibility of the ethyl linker allows for the formation of stable chelate rings with some metals, though bridging modes leading to polymers are more common. The coordination geometry can range from tetrahedral to square planar and octahedral, depending on the metal ion, counter-ions, and reaction conditions. wikipedia.orgacs.org For example, bis(pyridine)gold(III) complexes have been studied for their catalytic activity, which is modulated by the electronic properties of the pyridine ligands. nih.gov

With Lanthanides: Lanthanide ions are known for their high and variable coordination numbers and their luminescent properties. nih.gov Ligands containing pyridine subunits are frequently used to form stable, luminescent lanthanide chelates. researchgate.netnih.gov The this compound ligand can coordinate to lanthanide ions, and its flexible nature allows it to satisfy the demanding coordination spheres of these large ions. The resulting complexes often exhibit interesting photophysical properties. nih.govacs.org

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to bridge metal centers makes it an ideal building block (or "linker") for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netmdpi.com These materials consist of metal ions or clusters (nodes) connected by organic ligands into one-, two-, or three-dimensional networks. mdpi.com

The flexibility of the ethyl linkage in this compound, in contrast to rigid linkers like 4,4'-bipyridine, can lead to the formation of dynamic or "flexible" MOFs. researchgate.netacs.org These frameworks can respond to external stimuli such as solvent exchange by undergoing single-crystal to single-crystal transformations, resulting in significant changes in their pore size and unit cell volume. acs.org A variety of MOFs have been synthesized using transition metals like Zn(II), Cd(II), Mn(II), and Co(II) with flexible linkers, resulting in diverse 1D, 2D, and 3D structures. researchgate.netacs.org

Framework TypeMetal IonLinker TypeResulting StructureKey FeatureReference
Flexible MOF Lanthanides (Nd, Sm, Eu, etc.)2,2′-bipyridine-5,5′-dicarboxylic acid3D framework with 1D channelsReversible "breathing" upon solvent exchange. acs.org acs.org
Coordination Polymer Mn(II)2,2′-bithiophen-5,5′-dicarboxylate and 2,2'-bipyridyl derivatives1D, 2D, or 3D networksStructure and topology influenced by the specific bipyridyl ligand used. mdpi.com mdpi.com
Isoreticular MOF Fe(II), Co(II)1,4-benzenedicarboxylate and 4,4′-bipyridine3D porous solidContains high-spin, weakly coupled metal centers. acs.org acs.org
Flexible MOF Cd(II), Zn(II), Mn(II)1,3-adamantanediacetic acid and 4,4′-bipyridine1D, 2D, and 3D structuresStructural features depend on the solvent of synthesis. researchgate.net researchgate.net

Oxidative and Reductive Pathways Involving the Pyridine Rings and Ethyl Linkage

Oxidative Pathways: The pyridine rings are generally resistant to oxidation, but under certain conditions, transformations can occur. For instance, a proton-coupled electron transfer (PCET) process has been observed in iron(II) complexes of certain hydroxy-pyrazolyl pyridine ligands, leading to the oxidation of the metal ion and deprotonation of the ligand. nih.gov While not directly applicable to the ethyl linkage, this highlights that the redox activity can be a cooperative effect between the ligand and a coordinated metal. The ethyl bridge itself is more susceptible to oxidation than the aromatic rings, which could potentially be cleaved or functionalized under strong oxidizing conditions.

Reductive Pathways: The pyridine rings can be dearomatized through reduction. Catalytic hydrogenation can reduce the pyridine rings to the corresponding piperidine (B6355638) rings. More sophisticated methods allow for controlled reductive functionalization. For example, activating a pyridine via quaternization facilitates dearomatization, enabling transformations like reductive hydroxymethylation in the presence of an appropriate catalyst and formaldehyde. nih.gov This process forms new C–H and C–C bonds in a single step. nih.gov For this compound, selective reduction of one or both rings could lead to complex three-dimensional saturated azacycles.

Computational Chemistry and Theoretical Modeling of 3 2 Pyridin 4 Yl Ethyl Pyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

DFT is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Mapping

A Frontier Molecular Orbital (FMO) analysis for 3-[2-(pyridin-4-yl)ethyl]pyridine would involve calculating the energies and visualizing the distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap would suggest higher reactivity.

Charge distribution mapping, often visualized as a molecular electrostatic potential (MEP) map, would reveal the electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen atoms of the pyridine (B92270) rings are expected to be the most electron-rich sites, making them susceptible to electrophilic attack or coordination with metal ions.

Prediction of Spectroscopic Parameters and Conformational Preferences

DFT calculations can predict various spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to help interpret experimental data and confirm the molecular structure.

The ethyl linker in this compound allows for considerable conformational freedom. DFT calculations could be used to identify the most stable conformers by exploring the potential energy surface as a function of the dihedral angles of the ethyl bridge.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound over time. An MD simulation would track the movements of each atom in the molecule, providing a detailed picture of its conformational changes in a given environment, such as in a solvent or at a specific temperature. This would be particularly valuable for understanding how the molecule behaves in solution and how it might interact with other molecules or biological targets.

Ab Initio and Semi-Empirical Methods for Understanding Bonding and Aromaticity

Ab initio and semi-empirical quantum chemistry methods could further elucidate the nature of chemical bonding within this compound. These methods can be used to analyze the aromaticity of the two pyridine rings and to understand how the electronic properties of one ring might influence the other through the ethyl linker. Natural Bond Orbital (NBO) analysis, for example, can provide a detailed description of the bonding and antibonding interactions within the molecule.

Reaction Mechanism Studies Using Transition State Theory and Potential Energy Surfaces

Should this compound be involved in chemical reactions, computational methods could be employed to study the reaction mechanisms. By mapping the potential energy surface and locating the transition states, chemists can predict the most likely reaction pathways and calculate activation energies. This would be crucial for understanding its synthesis and degradation processes.

In Silico Design and Prediction of Novel Derivatives and Their Properties

The structure of this compound serves as a scaffold that can be modified to create novel derivatives with tailored properties. In silico design involves computationally introducing different functional groups to the parent molecule and predicting how these changes would affect its electronic, physical, and chemical properties. This approach accelerates the discovery of new materials and potential drug candidates by pre-screening a large number of virtual compounds before committing to laboratory synthesis.

Based on a comprehensive review of available scientific literature, there is no documented research on the advanced applications of the chemical compound This compound in the fields of catalysis and materials science as outlined in the requested article structure. Searches for its use in homogeneous, heterogeneous, or organocatalysis, as well as its integration into polymeric materials as a monomer, cross-linking agent, or doping agent, did not yield any specific findings.

The absence of research data for this particular compound in these specialized areas prevents the generation of a scientifically accurate and informative article according to the provided detailed outline. The creation of content for the specified sections and subsections would require speculation, which would not adhere to the required standards of scientific accuracy and reliance on verifiable research.

Therefore, it is not possible to provide an article on the "Advanced Applications of this compound in Catalysis and Materials Science" that is based on factual research findings.

Advanced Applications of 3 2 Pyridin 4 Yl Ethyl Pyridine in Catalysis and Materials Science

Development of Chemical Sensors and Chemodosimeters Based on 3-[2-(Pyridin-4-yl)ethyl]pyridine

The bipyridyl moiety is a well-established building block in the design of chemical sensors and chemodosimeters due to its excellent coordination properties with metal ions and its ability to participate in photoinduced electron transfer processes. The flexible nature of the ethyl linker in this compound could offer unique advantages in sensor design, allowing for conformational changes upon analyte binding that can be translated into a detectable signal.

Optical and Electrochemical Sensing of Specific Analytes

Bipyridine derivatives are frequently employed in the construction of optical and electrochemical sensors for a range of analytes, most notably metal ions. The nitrogen atoms in the pyridine (B92270) rings act as effective chelating sites. The binding of a metal ion to the bipyridyl unit can perturb the electronic properties of the molecule, leading to changes in its absorption or emission spectrum (optical sensing) or its redox potential (electrochemical sensing).

For instance, manganese-bipyridyl complexes immobilized on carbon nanotubes have been investigated for the electrochemical reduction of carbon dioxide, demonstrating the electrochemical activity of such systems. rsc.org It is conceivable that a sensor based on this compound could be designed to detect specific metal ions through changes in its electrochemical signature upon coordination. The flexible linker might allow for selective binding to metal ions with specific coordination geometries.

Table 1: Examples of Bipyridine-Based Electrochemical Sensors

Bipyridyl DerivativeAnalyteDetection PrincipleReference
Manganese-bipyridyl complexCarbon DioxideElectrocatalytic Reduction rsc.org

This table presents data for a related bipyridine compound to illustrate the potential application of this compound.

Fluorescent Probes and Turn-on Sensors

Fluorescent "turn-on" sensors are highly desirable as they provide a signal against a dark background, leading to high sensitivity. In many bipyridyl-based fluorescent probes, the fluorescence is initially quenched. Upon binding to a specific analyte, this quenching mechanism is disrupted, and a strong fluorescent signal is "turned on." This can be achieved through various mechanisms, including photoinduced electron transfer (PET).

For example, a molecular hybrid of the GFP chromophore and 2,2'-bipyridine (B1663995) has been developed as a fluorescent sensor for Zn²⁺, exhibiting a significant fluorescence enhancement upon ion binding. nih.gov The bipyridyl unit acts as the chelator for the zinc ion. Similarly, this compound could be functionalized with a fluorophore to create a "turn-on" sensor. The chelation of a metal ion by the two pyridine rings could restrict the rotational freedom of the ethyl linker, leading to an enhancement of fluorescence emission. The inherent flexibility could also be exploited to design sensors with high selectivity for specific ions based on their size and preferred coordination geometry.

Table 2: Performance of a Bipyridine-Based Fluorescent Zinc Sensor

SensorAnalyteFluorescence EnhancementExcitation Max (nm)Emission Max (nm)Reference
GFZnP BIPYZn²⁺53-fold422492 nih.gov

This table presents data for a related bipyridine compound to illustrate the potential application of this compound.

Applications in Advanced Separation Science and Adsorption Technologies

The ability of bipyridine moieties to interact with various molecules through coordination, hydrogen bonding, and π-π stacking makes them attractive components for materials used in separation science and adsorption technologies.

Stationary Phases for Chromatographic Separations

Bipyridyl-functionalized materials have shown promise as stationary phases in high-performance liquid chromatography (HPLC). The bipyridyl groups can provide unique selectivity for the separation of a variety of compounds, including polycyclic aromatic hydrocarbons, phenols, and nucleobases, through a combination of reversed-phase, hydrophilic interaction, and ion-exchange mechanisms. researchgate.net

A novel C4-modified bipyridinium stationary phase has been successfully prepared and utilized for multi-mode liquid chromatography. researchgate.net This suggests that this compound, with its two accessible pyridine nitrogen atoms, could be immobilized onto a solid support, such as silica (B1680970) gel, to create a novel stationary phase. The flexible ethyl linker could provide a degree of conformational freedom that might enhance the separation efficiency and selectivity for certain analytes compared to more rigid bipyridyl ligands. The separation of 4,4'-Bipyridine (B149096) itself has been demonstrated on a Newcrom R1 HPLC column, highlighting the chromatographic relevance of such structures. rsc.org

Gas Adsorption and Storage in Porous Materials

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. Bipyridyl ligands are widely used as linkers in the synthesis of MOFs due to their ability to bridge metal centers. These materials can exhibit high surface areas and tunable pore sizes, making them excellent candidates for gas adsorption and storage.

For example, MOFs constructed with 4,4'-bipyridine have demonstrated significant uptake of gases like hydrogen and carbon dioxide. iut.ac.irresearchgate.net The flexible nature of this compound could introduce dynamic behavior into the framework of a MOF upon gas adsorption, potentially leading to selective gas separation properties. The ethyl linker might allow the framework to "breathe" or undergo structural changes in response to the presence of specific gas molecules, enhancing the selectivity of the adsorption process. Porous organic polymers (POPs) incorporating bipyridyl units are also being explored for gas separation applications, offering a metal-free alternative to MOFs. chemrxiv.orgepfl.ch

Table 3: Gas Adsorption Properties of a Bipyridine-Based MOF

MOFGasAdsorption CapacityConditionsReference
[Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂OH₂1.1 wt%77 K, 15 bar iut.ac.ir
[Zn₂(L)]ꝏ (L = 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid)H₂1.08 wt %77 K, 4 bar acs.org
[Zn₂(L)]ꝏ (L = 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid)Methane3.14 wt %298 K, 9 Bar acs.org

This table presents data for related bipyridine compounds to illustrate the potential application of this compound.

Photonic and Optoelectronic Applications of this compound Derivatives

Bipyridine-containing compounds and their metal complexes often exhibit interesting photophysical and electronic properties, making them suitable for applications in photonics and optoelectronics. These properties arise from the conjugated π-system of the bipyridyl unit and the possibility of metal-to-ligand charge transfer (MLCT) transitions upon coordination with a metal ion.

Derivatives of this compound could be designed to have specific luminescent or nonlinear optical properties. For example, the introduction of electron-donating or electron-withdrawing groups onto the pyridine rings could be used to tune the emission wavelength and quantum yield. nih.gov The flexible ethyl linker could influence the excited-state dynamics and the degree of intermolecular interactions in the solid state, which are crucial factors for applications in devices such as organic light-emitting diodes (OLEDs).

Metal complexes of bipyridine derivatives are known to possess tunable optoelectronic properties. iut.ac.ir For instance, ruthenium(II) polypyridyl complexes are well-studied for their photochemical and photophysical behavior, with applications in solar energy conversion and photocatalysis. acs.orgcmu.edu By forming complexes with various transition metals, it is conceivable that derivatives of this compound could be developed for use in light-emitting devices, optical sensors, or as components in systems for artificial photosynthesis. The flexible linkage might provide a mechanism for switching the photophysical properties through conformational changes induced by external stimuli. Furthermore, photochromic bipyridyl metal complexes have been designed that exhibit photoregulation of their nonlinear optical and/or luminescent properties. academie-sciences.fr

Table 4: Photophysical Properties of Luminescent Bipyridine Compounds

CompoundSubstituentEmission Max (nm)Triplet Energy (eV)Potential ApplicationReference
2',6'-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridineFluorine3252.65OLED Host Material nih.gov
2',6'-dimethoxy-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridineMethoxy3662.64OLED Host Material nih.gov

This table presents data for related bipyridine compounds to illustrate the potential application of this compound.

No Information Available on the Self-Assembled Nanostructures and Colloidal Systems of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the self-assembly properties of the compound this compound. Despite its potential as a bipyridyl ligand for constructing supramolecular architectures, no specific studies detailing its ability to form self-assembled nanostructures or colloidal systems have been identified.

The exploration of self-assembly is a cornerstone of modern materials science and nanotechnology, with researchers actively investigating a vast array of molecular building blocks. Bipyridine derivatives, in particular, are well-known for their capacity to coordinate with metal ions, leading to the formation of intricate and functional metal-organic frameworks (MOFs), coordination polymers, and other supramolecular structures. These materials often exhibit novel catalytic, optical, and electronic properties.

However, a targeted search for research focused explicitly on the self-assembly behavior of this compound did not yield any published articles, communications, or datasets. This includes a lack of information on:

The formation of micelles, vesicles, or other colloidal aggregates in solution.

The design and synthesis of nanostructures, such as nanotubes, nanowires, or nanoparticles, using this compound as a primary building block.

Detailed research findings on the thermodynamic and kinetic parameters governing any potential self-assembly processes.

Data tables outlining critical aggregation concentrations, particle size distributions, or other relevant physical-chemical properties.

While the broader class of bipyridyl compounds has been extensively studied in the context of self-assembly, the specific structural features of this compound—namely the ethyl linkage between the two pyridine rings at the 3 and 4 positions—may influence its aggregation behavior in ways that have not yet been explored or reported in the public domain.

Consequently, the requested detailed article on the "," specifically focusing on "Self-Assembled Nanostructures and Colloidal Systems Incorporating the Compound," cannot be generated at this time due to the absence of foundational research on the topic. Further experimental investigation would be required to elucidate the self-assembly characteristics of this particular compound and its potential applications in materials science.

Sophisticated Analytical Methodologies for the Detection and Quantification of 3 2 Pyridin 4 Yl Ethyl Pyridine

High-Performance Liquid Chromatography (HPLC) Method Development with Advanced Detection

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 3-[2-(Pyridin-4-yl)ethyl]pyridine due to its versatility and efficiency. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.

Reversed-phase HPLC is commonly employed, utilizing C18 columns as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the efficient elution of the target analyte and other related compounds.

Advanced detection techniques significantly enhance the specificity and sensitivity of HPLC analysis. Diode Array Detection (DAD) or Photodiode Array (PDA) detection allows for the acquisition of the full UV-Vis spectrum of the analyte as it elutes, aiding in peak identification and purity assessment. For even greater sensitivity and structural confirmation, HPLC systems can be coupled with a mass spectrometer (LC-MS). This powerful combination provides not only retention time data but also mass-to-charge ratio information, which is highly specific for the compound of interest.

Table 1: Illustrative HPLC-DAD Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Diode Array Detector (DAD) at 260 nm

Gas Chromatography (GC) Techniques Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for volatile and thermally stable compounds. The sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase in the GC column.

The choice of the GC column is critical, with capillary columns coated with a non-polar or medium-polarity stationary phase, such as a polysiloxane derivative, being common. The temperature program of the GC oven is optimized to ensure good separation of the analyte from other matrix components.

The mass spectrometer detector provides unparalleled selectivity and sensitivity. As the separated components elute from the GC column, they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for this compound. This allows for confident identification and quantification even at trace levels.

Table 2: Typical GC-MS Operating Conditions for the Analysis of this compound

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 15 °C/min to 280 °C (5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu
Transfer Line Temp 280 °C

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers a high-resolution separation alternative to chromatography-based methods. CE separates ions based on their electrophoretic mobility in an electric field. The technique is known for its high efficiency, short analysis times, and minimal solvent consumption.

In a typical CE method for this compound, a fused-silica capillary is filled with a background electrolyte (BGE), often a buffer solution. The pH of the BGE is a critical parameter as it influences the charge of the analyte and the electroosmotic flow. Detection is usually performed using a UV-Vis detector integrated into the CE instrument. The high resolving power of CE allows for the separation of closely related pyridine (B92270) alkaloids and isomers.

Spectrophotometric and Spectrofluorometric Quantitative Assays

Spectrophotometric and spectrofluorometric methods provide simpler and often more rapid means of quantifying this compound, although they may lack the selectivity of chromatographic techniques. These methods are based on the principle that the compound absorbs or emits light at specific wavelengths.

For spectrophotometric analysis, a solution of the compound is prepared, and its absorbance is measured at its wavelength of maximum absorption (λmax) in the UV-Vis region. The concentration is then determined using a calibration curve prepared from standards of known concentration.

Spectrofluorometry can offer higher sensitivity and selectivity if the compound is naturally fluorescent or can be derivatized to form a fluorescent product. The intensity of the emitted fluorescence at a specific wavelength is proportional to the concentration of the analyte.

Electrochemical Methods for Trace Analysis and Voltammetry

Electrochemical methods, such as voltammetry, are highly sensitive techniques for the trace analysis of electroactive compounds like this compound. These methods measure the current response of an analyte to a varying potential.

Techniques like cyclic voltammetry (CV) can be used to study the redox behavior of the compound, while more sensitive techniques like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are employed for quantification. The choice of the working electrode material (e.g., glassy carbon, boron-doped diamond) and the supporting electrolyte are critical for method performance. These methods are particularly advantageous for in-situ measurements and for the analysis of complex samples where minimal sample preparation is desired.

Advanced Sample Preparation and Matrix Effect Mitigation in Environmental or Industrial Samples

The analysis of this compound in environmental or industrial samples often requires extensive sample preparation to remove interfering matrix components and to concentrate the analyte to detectable levels. Matrix effects can significantly impact the accuracy and precision of the analysis by causing signal suppression or enhancement.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases to separate it from matrix interferences.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique where the sample is passed through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. The choice of the sorbent material is key to achieving selective extraction.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis, has been adapted for a wide range of analytes and matrices. It involves an initial extraction with a solvent followed by a cleanup step using dispersive SPE.

Mitigation of matrix effects can also be achieved through the use of an internal standard, which is a compound with similar chemical and physical properties to the analyte, or by using matrix-matched calibration standards.

Future Research Horizons and Unaddressed Challenges for 3 2 Pyridin 4 Yl Ethyl Pyridine

Exploration of Novel and More Efficient Synthetic Pathways

The viability of any application hinges on the accessibility of the core compound. Current synthetic routes to complex pyridine (B92270) derivatives often involve multi-step processes that may suffer from moderate yields or require harsh reaction conditions. Future research must prioritize the development of novel, efficient, and sustainable synthetic pathways for 3-[2-(Pyridin-4-yl)ethyl]pyridine.

Key research objectives should include:

Catalyst-Free Annulation: Exploring methods like the annulation of substituted anthranilic esters with N-pyridyl ureas could offer a metal-free route, potentially simplifying purification and reducing costs. nih.gov A recently developed method for synthesizing quinazolin-2,4-diones, which proceeds through the cyclocondensation of an intermediate urea, demonstrates the power of such catalyst-free approaches. nih.gov

Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are workhorses in modern organic synthesis for creating C-C bonds. acs.org A systematic investigation into the sequential Suzuki coupling of appropriate bromopyridines and boronic acids could lead to a high-yield, modular synthesis of the target compound and its derivatives.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer significant advantages in terms of safety, reproducibility, and scalability. The precise control over reaction parameters in a flow reactor may improve yields and minimize the formation of by-products.

Enzymatic Synthesis: Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. The future could see the development of engineered enzymes capable of catalyzing the key bond-forming reactions required to construct the this compound backbone.

A comparative analysis of potential synthetic strategies is presented below.

Synthetic Strategy Potential Advantages Research Challenges Relevant Precedent
Metal-Free Annulation Lower cost, reduced metal contamination, simplified purification.Sensitivity to electronic effects of substituents, potential for moderate yields. nih.govSynthesis of 3-(pyridin-2-yl)quinazoline-2,4-diones. nih.gov
Palladium-Catalyzed Coupling High modularity, good functional group tolerance, well-established methods.Catalyst cost, need for anaerobic conditions, potential for metal leaching into the product.Synthesis of pyridine-bridged combretastatin-A4 analogues. acs.org
Cascade Cyclization Step economy (multiple bonds formed in one pot), rapid increase in molecular complexity.Requires careful substrate design, potential for competing reaction pathways.Switchable synthesis of pyrazolo[3,4-b]pyridines. nih.gov

Design and Synthesis of Next-Generation Functional Materials Utilizing the Compound

The distinct electronic properties and coordination geometry of the bipyridine unit make this compound an attractive building block for advanced functional materials.

Future research should focus on:

Luminescent Materials: The flexible linkage between the two pyridine rings could influence photophysical properties, leading to novel fluorophores. Linking pyridine moieties with other π-conjugated systems is a known strategy for creating fluorescent materials. mdpi.com Research into how the ethyl bridge affects intramolecular charge transfer and excited-state dynamics could lead to the development of new sensors or components for organic light-emitting diodes (OLEDs).

Coordination Polymers and MOFs: The two nitrogen atoms act as excellent coordination sites for metal ions. This makes the compound an ideal organic linker for constructing metal-organic frameworks (MOFs) and coordination polymers. The flexibility of the ethyl linker could allow for the formation of dynamic frameworks that respond to external stimuli like guest molecules or temperature changes. Iridium(III) complexes with triazine-based pyridine ligands, for instance, have shown interesting luminescence properties. researchgate.net

Functional Polymers: The compound can be functionalized and incorporated into polymer backbones. For example, quaternization of the pyridine nitrogen atoms can create poly(4-vinyl pyridine)-based materials with antimicrobial properties or enhanced absorption capacities for environmental remediation. researchgate.net

Deepening the Understanding of Structure-Property Relationships through Synergistic Approaches

A fundamental understanding of how molecular structure dictates material properties is crucial for rational design. For this compound, this involves elucidating the relationship between its conformation, electronic structure, and resulting functional properties.

A synergistic approach combining computational modeling and experimental validation is essential:

Computational Studies: Density Functional Theory (DFT) and other computational methods can predict stable conformations, electronic energy levels (HOMO/LUMO), and spectroscopic properties. Molecular dynamics simulations can shed light on the compound's behavior in different environments and its interactions within larger systems, such as its binding mode in a coordination complex. acs.org

Systematic Derivatization: Synthesizing a library of derivatives with varying substituents on the pyridine rings would provide the experimental data needed to validate and refine computational models. Structure-activity relationship studies on related pyridine derivatives have shown that even minor modifications can significantly impact activity. nih.gov For example, the position of a phenyl group on a pyridine ring can determine its inhibitory activity against certain kinases. mdpi.com

Structural Modification Predicted Effect on Property Potential Application Area Supporting Evidence
Electron-donating groups on rings Red-shift in fluorescence emission. mdpi.comBio-imaging, OLEDs.Studies on pyridin-1(2H)-ylacrylates. mdpi.com
Electron-withdrawing groups on rings Blue-shift in fluorescence emission. mdpi.comSensors, optical materials.Studies on pyridin-1(2H)-ylacrylates. mdpi.com
Constraining the ethyl bridge Increased structural rigidity, altered binding affinity.Catalysis, selective ligands.Design of rigid mimetics of kinase inhibitors. mdpi.com
Introducing bulky substituents Steric hindrance affecting metal coordination geometry.Self-assembly, crystal engineering.Synthesis of quinazolin-2,4-diones. nih.gov

Development of Integrated Systems and Hybrid Materials Incorporating this compound

The next frontier lies in integrating this compound into multi-component systems to create hybrid materials with emergent properties.

Key research avenues include:

Inorganic-Organic Hybrid Materials: Beyond MOFs, the compound can be used to create hybrid materials with inorganic components like metal halides. For example, lead(II) bromide has been combined with pyridine-hydrazone ligands to form discrete molecules and 1D or 2D metal-organic networks. rsc.org The flexible nature of this compound could lead to novel network topologies with unique electronic or photophysical properties.

Surface Functionalization: The compound can be anchored to the surface of nanoparticles (e.g., gold, silica (B1680970), quantum dots) to modify their properties. This could improve their dispersibility in specific solvents, introduce catalytic activity, or enable them to act as targeted delivery vehicles in non-clinical contexts.

Supramolecular Assemblies: The ability of the pyridine rings to participate in hydrogen bonding and π-π stacking interactions can be exploited to build complex supramolecular structures. These self-assembled systems could find use in molecular recognition, nanoscale electronics, or as stimuli-responsive gels.

Scalability Considerations and Prospects for Industrial Applications (Non-Clinical)

For this compound to transition from a laboratory curiosity to an industrially relevant chemical, significant challenges in scalable synthesis must be overcome. Pyridine itself is a major industrial commodity used as a solvent and a precursor in manufacturing. nih.gov

Future research must address:

Process Optimization: Current lab-scale syntheses for complex heterocyclic molecules often use expensive reagents, require chromatographic purification, and are not cost-effective on a large scale. whiterose.ac.uk Research should focus on developing robust, one-pot procedures that minimize solvent use and avoid costly purification steps.

Cost-Effective Starting Materials: The economic viability of any large-scale synthesis depends on the cost of the starting materials. Identifying inexpensive and readily available precursors for this compound is paramount.

Potential Industrial Uses: Non-clinical applications could include its use as a specialized ligand for industrial catalysis, a cross-linking agent in polymer chemistry, an additive in coatings or electronic materials, or as a high-impact aroma chemical, a field where other ethylpyridines find use. thegoodscentscompany.com

Identification of New Interdisciplinary Research Avenues and Collaborative Opportunities

The multifaceted nature of this compound makes it a fertile ground for interdisciplinary collaboration. Its potential can only be fully realized by bringing together expertise from diverse fields.

Research Area Potential Application of this compound Required Collaborative Expertise
Materials Science Development of smart polymers, luminescent materials, and MOFs.Polymer chemists, physicists, materials engineers.
Homogeneous Catalysis Design of novel ligands for metal catalysts to improve selectivity and activity.Organometallic chemists, chemical engineers.
Supramolecular Chemistry Creation of self-assembling systems for molecular recognition or nanoscale devices.Organic chemists, crystallographers, physical chemists.
Environmental Science Use in functionalized polymers for pollutant sensing or water remediation. researchgate.netEnvironmental chemists, chemical engineers.
Electronics Development of organic semiconductors or components for molecular electronic devices.Physicists, electrical engineers, materials scientists.

By fostering these collaborations, the scientific community can accelerate the pace of discovery and unlock the promising future of this compound.

Q & A

Q. What are the recommended synthetic routes for 3-[2-(Pyridin-4-yl)ethyl]pyridine, and how can reaction conditions be optimized?

The synthesis of pyridine derivatives often involves coupling reactions or alkylation strategies. For example:

  • Palladium-catalyzed coupling : Similar to methods used for biaryl pyridine derivatives (e.g., Suzuki-Miyaura coupling with boronic acids) .
  • Alkylation : Use of sodium hydroxide in dichloromethane for alkylation steps, as seen in analogous pyridine syntheses .
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side products .

Q. Key considerations :

  • Purification via column chromatography or recrystallization to achieve >99% purity .
  • Monitor reaction progress using TLC or HPLC to optimize yield (typically 60–85% for similar compounds) .

Q. How should researchers characterize the compound’s purity and structural identity?

Methodological workflow :

Nuclear Magnetic Resonance (NMR) : Compare 1H^1H- and 13C^13C-NMR spectra with PubChem data (e.g., InChI Key: KPAUORDXNFURBA for pyridine-acetic acid derivatives) .

Mass Spectrometry (MS) : Confirm molecular weight (e.g., 233.27 g/mol for terpyridine analogs) .

Elemental Analysis : Validate empirical formula (e.g., C15H11N3 for 2,2':6',2''-terpyridine) .

Q. Common pitfalls :

  • Contradictions in spectral data may arise from tautomerism or solvent effects. Cross-validate with computational models (e.g., DFT for pyridinium salt formation) .

Advanced Research Questions

Q. How does this compound behave as a ligand in coordination chemistry?

Experimental design :

  • Metal complexation : React with Pt(II) or Pd(II) precursors (e.g., cis-[Pt(DMSO)2Cl2]) under inert atmospheres .
  • Stoichiometry : Use molar ratios (1:1 to 1:3 ligand:metal) to isolate mono- or polynuclear complexes.
  • Characterization :
    • X-ray crystallography to resolve coordination geometry (e.g., octahedral vs. square planar) .
    • UV-Vis and cyclic voltammetry to study electronic properties .

Data contradiction example :
Differing stability constants reported for pyridine-metal complexes may arise from solvent polarity (DMSO vs. methanol) .

Q. What supramolecular interactions dominate in crystalline forms of this compound?

Database survey approach :

  • Search the Cambridge Structural Database (CSD) for pyridinium salts or hydrogen-bonded networks .
  • Key interactions :
    • π-π stacking between pyridine rings (distance: 3.5–4.0 Å).
    • Hydrogen bonding via ethylene bridges (e.g., C-H···N interactions) .

Case study :
(E)-3-(Pyridin-4-yl)acrylic acid forms dimers via O-H···N hydrogen bonds, suggesting similar behavior in ethyl-substituted analogs .

Q. How can computational methods predict the compound’s reactivity or biological activity?

Methodology :

  • Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) .
  • QSAR modeling : Correlate substituent effects (e.g., pyridine ring position) with logP or bioavailability scores .

Table 1 : Predicted ADME Properties (Example)

PropertyValueReference
LogP (octanol-water)1.8 ± 0.3
Topological PSA45.2 Ų
CYP2D6 inhibitionModerate

Q. What safety protocols are critical for handling this compound?

Guidelines :

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential inhalation hazards (H313: harmful if inhaled) .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How can researchers resolve contradictions in reported biological activity data?

Case study :

  • Variability in IC50 values : Test under standardized conditions (pH 7.4, 37°C) and use internal controls (e.g., cisplatin for cytotoxicity assays) .
  • Mechanistic studies : Employ siRNA knockdown or enzyme inhibition assays to validate target engagement .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Workflow :

LC-MS/MS : Use a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) for high sensitivity .

Calibration curves : Prepare in biological fluids (e.g., plasma) to account for matrix effects .

LOQ : Typically 0.1–1.0 ng/mL for pyridine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.